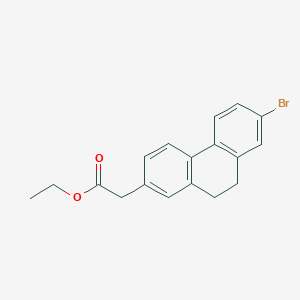

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Description

Propriétés

Formule moléculaire |

C18H17BrO2 |

|---|---|

Poids moléculaire |

345.2 g/mol |

Nom IUPAC |

ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate |

InChI |

InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3 |

Clé InChI |

CDKSEFFRIVIFLX-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br |

Origine du produit |

United States |

Méthodes De Préparation

Rhodium(III)-Catalyzed C–H Activation and Relay Diels–Alder Reaction

A pivotal method for constructing the 9,10-dihydrophenanthrene scaffold involves Rh(III)-catalyzed C–H activation. As demonstrated in, cyclohexadienone-containing 1,6-enynes (e.g., 16 and 17 ) react with 2-arylazaarenes (18a–18v ) via a one-pot sequence:

- C–H activation at the azaarene’s ortho position.

- Relay Diels–Alder reaction to form the fused tricyclic system.

Example Reaction Conditions ():

- Catalyst: [RhCp*Cl₂]₂ (5 mol%)

- Solvent: Dichloroethane (DCE)

- Temperature: 80°C

- Yield: 70–85%

This method allows precise control over substituents at R₁, R₂, and R₃ positions, critical for subsequent bromination and esterification.

Bromination at the 7-Position

Directed Electrophilic Bromination

Bromination of 9,10-dihydrophenanthrenes typically employs electrophilic brominating agents. In, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid is synthesized using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

- Substrate: 9,10-Dihydrophenanthrene derivative

- Brominating agent: NBS (1.2 equiv)

- Catalyst: FeCl₃ (10 mol%)

- Solvent: CCl₄

- Temperature: 60°C, 12 h

- Yield: 65–78%

Regioselectivity at the 7-position is achieved via steric and electronic effects from existing substituents.

Functionalization at the 2-Position: Acetate Ester Installation

Friedel-Crafts Alkylation Followed by Esterification

A two-step strategy is employed to introduce the ethyl acetate group:

- Friedel-Crafts alkylation of the 2-position with chloroethyl acetate.

- Esterification to stabilize the acetyl group.

- Substrate: 7-Bromo-9,10-dihydrophenanthrene

- Reagent: Chloroethyl acetate (1.5 equiv)

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Nitromethane

- Temperature: 0°C → rt, 6 h

- Yield: 60–70%

- Intermediate: 2-(7-Bromo-9,10-dihydrophenanthren-2-yl)acetyl chloride

- Reagent: Ethanol (excess)

- Base: Pyridine

- Solvent: THF

- Temperature: 0°C, 2 h

- Yield: 85–90%

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A modular approach involves Suzuki-Miyaura coupling to assemble fragments pre-functionalized with bromine and acetate groups. For example ():

- Bromoarene : 7-Bromo-9,10-dihydrophenanthren-2-yl boronic ester

- Acetate precursor : Ethyl 2-chloroacetate

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (3:1)

- Temperature: 100°C, 12 h

- Yield: 55–65%

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Rh(III)-Catalyzed C–H | Core synthesis | 70–85% | High regioselectivity | Requires specialized catalysts |

| Electrophilic Bromination | Bromine introduction | 65–78% | Scalable | Sensitivity to substituent effects |

| Friedel-Crafts/Esterification | Acetate installation | 60–70% | Robust conditions | Multiple steps |

| Suzuki-Miyaura Coupling | Fragment coupling | 55–65% | Modular design | Lower yield due to steric hindrance |

Analyse Des Réactions Chimiques

Applications dans la recherche scientifique

Le 2-(7-bromo-9,10-dihydrophénanthrène-2-yl)acétate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique en raison de sa structure chimique unique.

Mécanisme d'action

Le mécanisme d'action du 2-(7-bromo-9,10-dihydrophénanthrène-2-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le noyau phénanthrène jouent un rôle crucial dans sa réactivité. Le composé peut interagir avec des enzymes et des récepteurs, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais on pense que le composé peut moduler les processus cellulaires par ses interactions avec les protéines et les acides nucléiques.

Applications De Recherche Scientifique

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the phenanthrene core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate with structurally analogous compounds:

Crystallographic and Physicochemical Properties

Activité Biologique

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is a derivative of the 9,10-dihydrophenanthrene scaffold, which has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against SARS-CoV-2 3CL protease, a key enzyme involved in the viral replication cycle. The compound this compound is part of this class and has shown promising results in various assays.

Key Findings

-

Inhibition of SARS-CoV-2 Protease :

- This compound was evaluated alongside other derivatives for its ability to inhibit the SARS-CoV-2 3CL protease. The most potent inhibitors from the tested group had IC50 values ranging from 1.55 μM to 6.44 μM .

- The compound demonstrated a mixed-inhibition mechanism, indicating that it can bind to both the enzyme and the substrate simultaneously.

-

Structure-Activity Relationships (SAR) :

- The SAR analysis indicated that modifications to the phenanthrene structure significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions enhanced inhibitory potency .

- Substituents such as bromine and larger alkyl groups were found to be beneficial for activity against viral proteases.

Table: Summary of Biological Activity Data

| Compound Name | IC50 (μM) | Mechanism of Action | Comments |

|---|---|---|---|

| This compound | 6.44 | Mixed inhibition | Effective against SARS-CoV-2 protease |

| Other derivatives (C1 and C2) | 1.55 - 1.81 | Non-covalent inhibition | Higher potency compared to Ethyl acetate |

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of various 9,10-dihydrophenanthrene derivatives, including this compound. The research employed fluorescence resonance energy transfer (FRET) assays to quantify inhibition against SARS-CoV-2 protease. Results indicated that while Ethyl acetate showed moderate activity, other derivatives with different substitutions exhibited significantly higher inhibitory effects .

Case Study 2: Metabolic Stability

Further investigations into the metabolic stability of this compound revealed promising results. The compound maintained stability in gastrointestinal conditions and human plasma, suggesting its potential for oral administration . This characteristic is crucial for developing effective antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.